molecular formula C27H15NO3 B4573129 8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Cat. No.: B4573129
M. Wt: 401.4 g/mol
InChI Key: OJQVIZLBERUTKR-UHFFFAOYSA-N
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Description

8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a useful research compound. Its molecular formula is C27H15NO3 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.10519334 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

One notable application of quinoline derivatives is their use in anticancer research. Studies have synthesized and evaluated various quinoline derivatives for their anticancer activities. For instance, the synthesis of 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones demonstrated significant in vitro antiproliferative activities against multiple human cancer cell lines. These findings highlight the potential of quinoline derivatives as scaffolds for developing new anticancer agents (Reis et al., 2011).

Catalytic and Synthetic Applications

Quinoline derivatives have also found applications in catalysis and synthetic chemistry. For example, rigid P-chiral phosphine ligands with quinoline backbones have been utilized for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands facilitated the efficient preparation of chiral pharmaceutical ingredients, demonstrating the utility of quinoline derivatives in complex synthetic processes (Imamoto et al., 2012).

Synthesis of Novel Compounds

Quinoline derivatives are key intermediates in the synthesis of novel compounds with potential pharmaceutical applications. For instance, novel derivatives of 7-phenyl-8H-benzo[h]indeno[1,2-b]quinolin-8-ones were synthesized using ultrasonic irradiation, showcasing an environmentally friendly and efficient method for creating new molecules with potential biological activities (Mamaghani & Larghani, 2012).

Molecular Probes and Sensing

Furthermore, quinoline derivatives have been developed as molecular probes for sensing applications. For example, fluorescein-based dyes derivatized with quinoline have been prepared for zinc sensing in biological systems. These dyes exhibited significant fluorescence enhancements upon zinc coordination, highlighting their potential as tools for studying zinc in biological contexts (Nolan et al., 2005).

Nanotechnology

In nanotechnology, quinoline derivatives have been attached to carbon nanotubes to explore new materials with enhanced properties. The functionalization of carboxylated multi-wall nanotubes with quinoline derivatives aimed to exploit their pharmaceutical applications, demonstrating the intersection of organic chemistry and nanotechnology (Azizian et al., 2013).

Properties

IUPAC Name

11-(1,3-benzodioxol-5-yl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15NO3/c29-27-19-8-4-3-7-18(19)24-23-17-6-2-1-5-15(17)9-11-20(23)28-26(25(24)27)16-10-12-21-22(13-16)31-14-30-21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQVIZLBERUTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C5=CC=CC=C5C=C4)C6=C3C(=O)C7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 2
8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 3
8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 4
8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 5
8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 6
Reactant of Route 6
8-(1,3-benzodioxol-5-yl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

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